molecular formula C18H12N2O2 B10858687 Xantocillin CAS No. 11042-38-9

Xantocillin

Cat. No.: B10858687
CAS No.: 11042-38-9
M. Wt: 288.3 g/mol
InChI Key: YBMVKDUTYAGKEW-WHYMJUELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xantocillin can be synthesized through various chemical routes. One common method involves the reaction of 4-hydroxybenzaldehyde with potassium cyanide and ammonium chloride under specific conditions to form the isocyanide group . The reaction typically requires careful control of temperature and pH to ensure the correct formation of the isocyanide functional group.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Penicillium notatum under controlled conditions. The fungus is grown in a nutrient-rich medium, and this compound is extracted from the culture broth using organic solvents . The extracted compound is then purified through crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Xantocillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield amines or alcohols .

Biological Activity

Xantocillin, also known as Xanthocillin X, is a bioactive compound derived from the marine fungus Penicillium commune. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been evaluated in several studies:

  • Antibacterial Activity : this compound has shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 5-10 µg/mL, indicating strong antibacterial potential .
  • Antifungal Activity : Research indicates that this compound is effective against several fungal strains, including Candida albicans. The IC50 value for C. albicans was reported to be approximately 12 µg/mL, demonstrating its potential as an antifungal agent .
  • Antiviral Activity : Preliminary studies have suggested that this compound may inhibit viral replication, although specific mechanisms and efficacy against particular viruses require further investigation.

Anticancer Activity

This compound's role in cancer treatment is particularly noteworthy. It has been studied for its antiproliferative effects on various cancer cell lines:

  • Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential. Studies have shown that it increases reactive oxygen species (ROS) production, leading to cell death in glioma cells .
  • Case Study Findings : In a study involving U87MG and U251 glioma cell lines, this compound demonstrated IC50 values of 13.65 µM to 22.56 µM, indicating its potential as a therapeutic agent in glioblastoma treatment .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on recent research findings:

Biological Activity Pathogen/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus5-10 µg/mL
AntifungalCandida albicans12 µg/mL
AnticancerU87MG Glioma Cells13.65 µM
AnticancerU251 Glioma Cells22.56 µM

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Autophagy Induction : this compound has been identified as an autophagy inducer through inhibition of the MEK/ERK signaling pathway, which is crucial for cell survival and proliferation .
  • Cytotoxicity Mechanisms : The cytotoxic effects are mediated by both intrinsic and extrinsic apoptotic pathways, with significant involvement of caspases -3, -8, and -9 .
  • Potential for Drug Development : Given its promising biological activities, this compound is being explored as a lead compound for drug development targeting bacterial infections and cancer.

Properties

IUPAC Name

4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMVKDUTYAGKEW-WHYMJUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018149
Record name Xantocillin
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-74-5, 11042-38-9
Record name Xanthocillin X
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Record name Xantocillin [INN:BAN]
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Record name Xanthocillin
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Record name Xantocillin
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